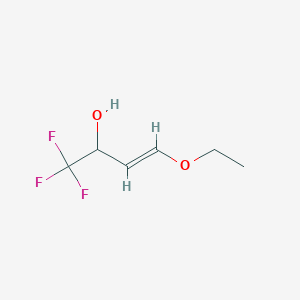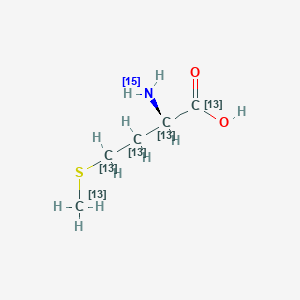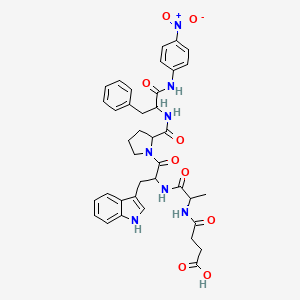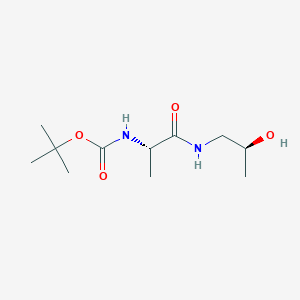
Boc-L-alanine (2S)-2-hydroxylpropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-alanine (2S)-2-hydroxylpropylamide is a derivative of L-alanine, an amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-alanine (2S)-2-hydroxylpropylamide typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-L-alanine (2S)-2-hydroxylpropylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-L-alanine.
Reduction: Reduced forms of Boc-L-alanine.
Substitution: Deprotected L-alanine or other substituted derivatives.
Applications De Recherche Scientifique
Boc-L-alanine (2S)-2-hydroxylpropylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing protection for the amino group during chemical reactions.
Structure-Activity Relationship Studies: It is used in the preparation of alanine scan libraries to identify critical residues in peptides.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Boc-L-alanine (2S)-2-hydroxylpropylamide involves the protection of the amino group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparaison Avec Des Composés Similaires
N-Boc-L-alanine: Another Boc-protected derivative of L-alanine, used for similar purposes in peptide synthesis.
Fmoc-L-alanine: A fluorenylmethyloxycarbonyl-protected derivative of L-alanine, used as an alternative protecting group in peptide synthesis.
Cbz-L-alanine: A carbobenzoxy-protected derivative of L-alanine, used in peptide synthesis but requires different deprotection conditions.
Uniqueness: Boc-L-alanine (2S)-2-hydroxylpropylamide is unique due to its specific protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C11H22N2O4 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-7(14)6-12-9(15)8(2)13-10(16)17-11(3,4)5/h7-8,14H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-,8-/m0/s1 |
Clé InChI |
QBYGMGDPOWAXSC-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](CNC(=O)[C@H](C)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(CNC(=O)C(C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


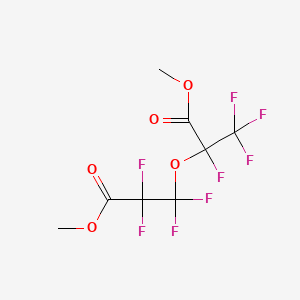
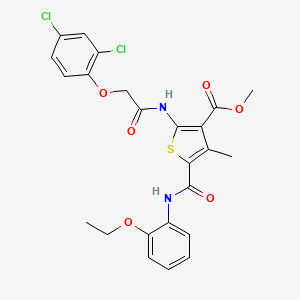
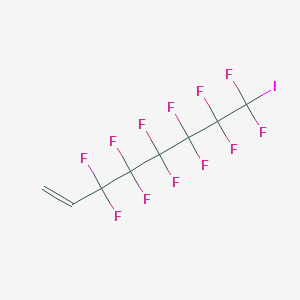
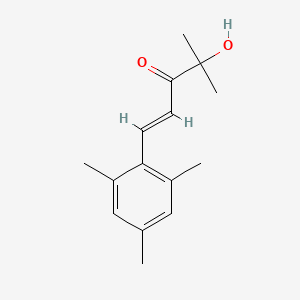
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
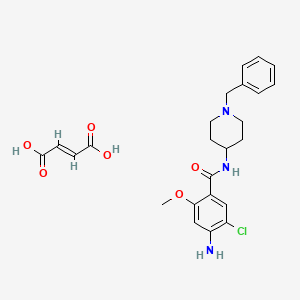
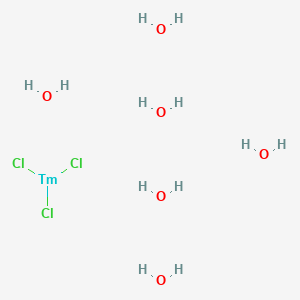
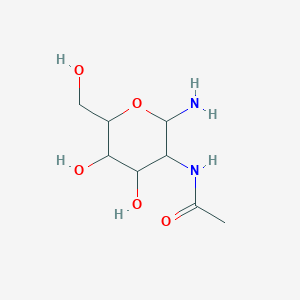
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
